Cas no 48141-64-6 ((1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol)
48141-64-6 structure
Product Name:(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol
N.o CAS:48141-64-6
MF:C12H19NO
MW:193.285363435745
CID:330809
PubChem ID:94532
Update Time:2025-04-19
(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanol, a-[(1S)-1-(ethylmethylamino)ethyl]-,(aR)-
- [R-(R*,S*)]-alpha-[1-(ethylmethylamino)ethyl]benzyl alcohol
- (-)-Etafedrine
- [R-(R*,S*)]-α-[1-(ethylmethylamino)ethyl]benzyl alcohol
- Benzenemethanol, α-[(1S)-1-(ethylmethylamino)ethyl]-, (αR)-
- Etafedrine
- Etaphedrine
- (1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol
- DTXSID201016521
- Etafedrine, (-)-
- (1r,2s)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol
- NS00098916
- Q5402378
- BENZENEMETHANOL, .ALPHA.-(1-(ETHYLMETHYLAMINO)ETHYL)-
- SCHEMBL14384530
- alpha-(1-(Ethylmethylamino)ethyl)benzyl alcohol
- ETAFEDRINE [WHO-DD]
- Novedrin
- 7681-79-0
- (1R,2S)-N-Ethylephedrine
- 48141-64-6
- EN300-8981579
- 1-N-Ethylephedrine
- DB11587
- BENZENEMETHANOL, .ALPHA.-((1S)-1-(ETHYLMETHYLAMINO)ETHYL)-, (.ALPHA.R)-
- EINECS 256-359-0
- UNII-2Y6VQU63E8
- 2Y6VQU63E8
- ETAFEDRINE [MI]
- .ALPHA.-(1-(ETHYLMETHYLAMINO)ETHYL)BENZYL ALCOHOL
- Etafedrine [INN]
- (R-(R*,S*))-alpha-(1-(Ethylmethylamino)ethyl)benzyl alcohol
-
- Inchi: 1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m0/s1
- Chave InChI: IRVLBORJKFZWMI-JQWIXIFHSA-N
- SMILES: O[C@H](C1C=CC=CC=1)[C@H](C)N(C)CC
Propriedades Computadas
- Massa Exacta: 193.14677
- Massa monoisotópica: 193.147
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 4
- Complexidade: 154
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Superfície polar topológica: 23.5Ų
Propriedades Experimentais
- Densidade: 0.995
- Ponto de ebulição: 294.8°Cat760mmHg
- Ponto de Flash: 104.5°C
- Índice de Refracção: 1.525
- PSA: 23.47
(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8981579-0.05g |
(1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
48141-64-6 | 95.0% | 0.05g |
$2755.0 | 2025-03-21 |
(1R,2S)-2-ethyl(methyl)amino-1-phenylpropan-1-ol Literatura Relacionada
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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